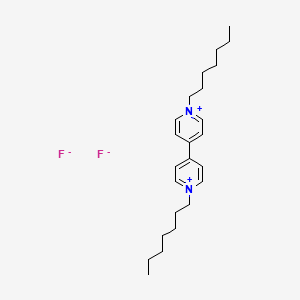
1,1'-Diheptyl-4,4'-bipyridin-1-ium difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, a class of compounds widely used in coordination chemistry and electrochemistry. The compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the bipyridine ring, along with two fluoride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with heptyl bromide in the presence of a base, followed by the introduction of fluoride ions. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: Bases like potassium carbonate or sodium hydride are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while substitution reactions can produce various alkyl or aryl derivatives.
Scientific Research Applications
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a redox-active compound in electrochemistry.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and supercapacitors.
Mechanism of Action
The mechanism by which 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride exerts its effects involves its interaction with molecular targets and pathways. In electrochemistry, it acts as a redox-active compound, participating in electron transfer reactions. In biological systems, it may inhibit specific enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) and bromide ions.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride ions.
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical and physical properties compared to its bromide or chloride counterparts. The heptyl groups also contribute to its distinct characteristics, affecting its solubility and reactivity.
Properties
CAS No. |
56343-78-3 |
|---|---|
Molecular Formula |
C24H38F2N2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H38N2.2FH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
XBTUVXYWTMIEBA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


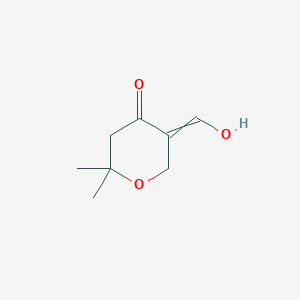
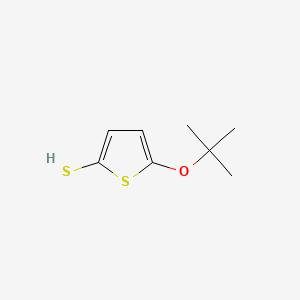
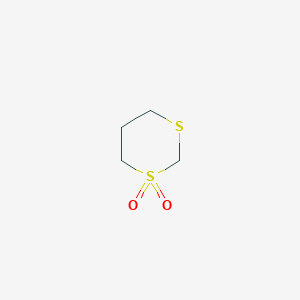
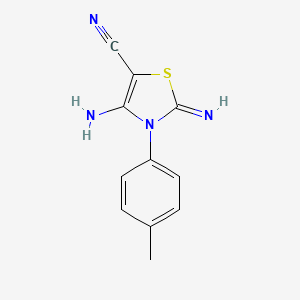
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

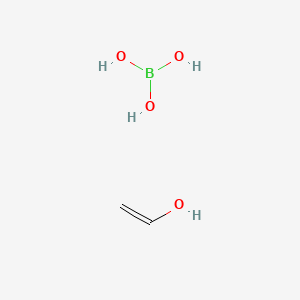
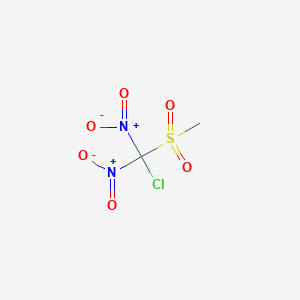
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
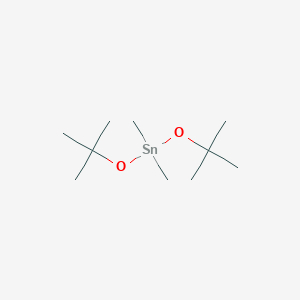
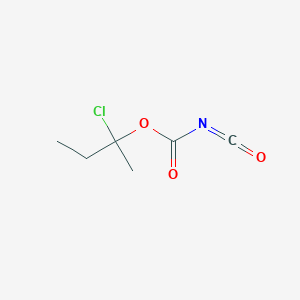
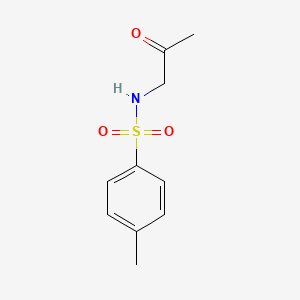
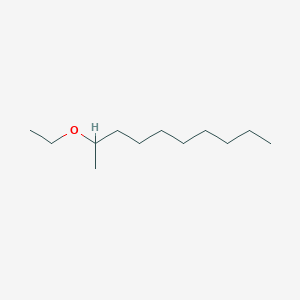
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
